Potassium tert-butoxide
Overview
Description
Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base that has been widely used in organic synthesis. It is known for promoting various chemical reactions, including intramolecular cyclization, dehydrogenative silylation, silaboration, biaryl coupling, hydration of nitriles, and dehydrogenation of N-heterocycles . The versatility of KOtBu in facilitating these transformations under transition-metal-free conditions makes it an attractive reagent for the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of KOtBu typically involves the reaction of tert-butanol with potassium metal. However, the studies provided do not focus on the synthesis of KOtBu itself but rather on its application in promoting various chemical reactions. For instance, KOtBu has been used to mediate the intramolecular cyclization of aryl ethers, amines, and amides under microwave irradiation, leading to products with high regioisomeric ratios .
Molecular Structure Analysis
While the molecular structure of KOtBu is not directly discussed in the provided papers, its reactivity suggests that the tert-butoxide ion is a strong base due to its bulky tert-butyl group, which provides steric hindrance and enhances the base's non-nucleophilicity. This property is crucial for its role in various chemical reactions where a strong base is required.
Chemical Reactions Analysis
KOtBu has been shown to initiate a variety of chemical reactions. For example, it can promote the dehydrogenative C-H silylation of heteroaromatics through a radical chain mechanism . It also catalyzes the regio- and diastereoselective silaboration of aromatic alkenes and facilitates biaryl coupling without the need for additional diamine or phenanthroline catalysts . Moreover, KOtBu can act as a nucleophilic oxygen source in the hydration of nitriles to amides and promote the acceptorless dehydrogenation of N-heterocycles . These reactions highlight the broad utility of KOtBu in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of KOtBu are inferred from its reactivity in various chemical processes. It is a strong base that can deprotonate substrates, initiate radical pathways, and promote nucleophilic attacks. Its chemical properties are exemplified in the dehydrochlorination of tert-chlorine-telechelic polyisobutylene, where it leads to quantitative dehydrochlorination . Additionally, KOtBu's ability to promote annulation reactions under different conditions, as seen in the selective synthesis of benzofuran and benzoannulene derivatives , and its catalytic role in the synthesis of benzofuroazepines , further demonstrate its chemical versatility.
Scientific Research Applications
Transition-Metal-Free Hydration of Nitriles
Potassium tert-butoxide serves as a nucleophilic oxygen source in the hydration of nitriles to amides under anhydrous conditions. This process, suitable for a wide range of substrates, offers an efficient and economically viable synthetic route to amides without the need for transition-metal catalysts. It also scales well to bulk synthesis (Midya et al., 2015).
Intra-Molecular Arylation via Radical Pathway
Potassium tert-butoxide mediates intramolecular cyclization of aryl ethers, amines, and amides under microwave irradiation. The reaction involves a single-electron transfer initiating aryl radical formation, leading to high regioisomeric ratios in the products (Roman et al., 2011).
Selective Cyclization of Alkynols and Alkynylamines
This base catalyzes the cyclization of aromatic alkynols and alkynylamines. Alkynols are converted to exo-cyclic enol ethers as Z-stereoisomers with high selectivity, while alkynylamines yield indoles and isoindolin-1-ones (Li et al., 2014).
One-Pot Three-Component Reaction for Carbon–Sulfur Bond Formation
Potassium tert-butoxide efficiently catalyzes a one-pot reaction involving aryl aldehydes, acetophenones, and thiols. This Claisen–Schmidt/Michael addition reaction synthesizes thia-Michael adducts with high yields, best carried out in tert-butyl alcohol at room temperature (Movassagh & Rakhshani, 2011).
Arylation Reactions of Enol-Lactone
Potassium tert-butoxide is used in arylation reactions of an enol-lactone with benzyl halides, revealing variations in C-arylation to O-arylation ratios based on the substitution pattern of the aryl halide (Ibrahimi et al., 2003).
Fluorescence Staining Applications
It can be used in fluorescence staining, particularly for the determination of its own concentration. The fluorescence intensity of certain compounds increases linearly with the concentration of potassium tert-butoxide (Jinlai et al., 2016).
Diazonium Compound Reactions
Its application in the reactions of diazonium compounds with amino acids and proteins has been explored, offering insights into organic synthesis and biochemical processes (Howard & Wild, 1957).
Catalysis in Synthesis Processes
Potassium tert-butoxide demonstrates catalytic efficiency in various synthesis processes, such as the synthesis of γ-butenolides and benzofuroazepines. These reactions typically involve the formation of new carbon-carbon bonds in a selective and efficient manner (Du et al., 2012; Gai et al., 2015).
C-H Bond Silylation
Remarkably, potassium tert-butoxide catalyzes the C-H bond silylation of aromatic heterocycles, offering an alternative to precious metal catalysts. This process, involving Earth-abundant potassium cation, is noteworthy for its unique mechanism and efficiency in C-H bond functionalization (Banerjee et al., 2017).
Regioselective Silaboration
This base also catalyzes the regio- and diastereoselective silaboration of aromatic alkenes, providing an alternative to transition metal-catalyzed reactions (Ito et al., 2012).
Safety And Hazards
properties
IUPAC Name |
potassium;2-methylpropan-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.K/c1-4(2,3)5;/h1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNYRYFBWFDTMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061220 | |
Record name | 2-Methyl-2-propanol, potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Light yellow solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Propanol, 2-methyl-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium tert-butoxide | |
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URL | https://haz-map.com/Agents/16877 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Potassium tert-butoxide | |
CAS RN |
865-47-4 | |
Record name | tert-Butoxide, potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 2-methyl-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-2-propanol, potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium tert-butanolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POTASSIUM TERT-BUTYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR838VHE0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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